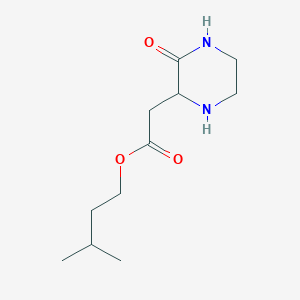

Isopentyl 2-(3-oxo-2-piperazinyl)acetate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Isopentyl 2-(3-oxo-2-piperazinyl)acetate typically involves the esterification of 2-(3-oxo-2-piperazinyl)acetic acid with isopentyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Isopentyl 2-(3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the ester or piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or piperazine derivatives.

Aplicaciones Científicas De Investigación

Isopentyl 2-(3-oxo-2-piperazinyl)acetate is a compound with applications in medicinal chemistry and biochemical research, particularly as a lead compound for developing new pharmaceuticals targeting bacterial infections or central nervous system (CNS) disorders. Its molecular formula is C₁₁H₂₀N₂O₃, and it has a molecular weight of 228.29 g/mol. The compound features an ester functional group derived from isopentyl alcohol and a piperazine ring with a ketone substituent, a structure that contributes to its potential biological activities.

Scientific Research Applications

Medicinal Chemistry this compound is used as a lead compound in medicinal chemistry for developing new pharmaceuticals. Its unique structure, combining an ester group with a piperazine ring featuring a keto group, may confer distinct biological activities and reactivity profiles not present in simpler esters or piperazines alone.

Pharmacology Studies on the interactions of this compound with biological systems are essential for understanding its pharmacodynamics.

Polo-Like Kinase 1 (Plk1) Inhibition Research has explored related heterocyclic scaffolds as inhibitors of Polo-like kinase 1 (Plk1), a mitotic-specific target widely deregulated in various human cancers . Systematic modifications of compounds, such as those derived from a kinetochore-localizing Plk1-binding protein (PBIP1), have been made to identify potent Plk1 inhibitors . While this compound itself isn't explicitly mentioned in this context, the research highlights the potential for piperazine-based compounds in anticancer activity .

Mecanismo De Acción

The mechanism of action of Isopentyl 2-(3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins . This interaction can lead to changes in cellular processes, such as signal transduction or metabolic regulation .

Comparación Con Compuestos Similares

Similar Compounds

Isopentyl 2-(3-oxo-2-piperazinyl)acetate: C11H20N2O3

(1-Isopentyl-3-oxo-2-piperazinyl)acetic acid: Similar structure with a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its carboxylic acid counterpart . This uniqueness makes it valuable in specific synthetic and research applications .

Actividad Biológica

Isopentyl 2-(3-oxo-2-piperazinyl)acetate (C₁₁H₂₀N₂O₃) is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features which include an ester functional group and a piperazine ring with a ketone substituent. This article explores its biological activities, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound has a molecular weight of 228.29 g/mol and is characterized by the following structure:

- Molecular Formula: C₁₁H₂₀N₂O₃

- Functional Groups: Ester, piperazine, and ketone

Biological Activities

This compound has been studied for various biological activities, including:

- Anticancer Activity: Initial studies suggest that compounds with similar structures may inhibit specific cancer-related pathways. For instance, derivatives targeting polo-like kinase 1 (Plk1), a protein involved in cell division, have shown promise .

- Proteomics Research: The compound is utilized in proteomics to study protein interactions and functions, indicating its relevance in understanding cellular mechanisms.

- Antiviral Properties: Research indicates that heterocyclic compounds similar to this compound exhibit antiviral activity against various viruses, suggesting potential applications in virology .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperazine moiety can participate in nucleophilic substitution reactions, leading to the formation of active derivatives that may modulate biological functions. The ester group enhances solubility and bioavailability, which are critical for pharmacological efficacy.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Isopentyl acetate | Ester | Commonly used as a flavoring agent |

| Piperazine | Heterocyclic amine | Known for psychoactive properties |

| Isopentyl 2-(3-bromoacetyl)piperazine | Halogenated derivative | Increased reactivity due to bromine |

This table illustrates how the unique combination of an ester group with a piperazine ring featuring a keto group in this compound may confer distinct biological activities not present in simpler esters or piperazines alone.

Case Studies and Research Findings

- Anticancer Studies:

- Antiviral Activity:

Propiedades

IUPAC Name |

3-methylbutyl 2-(3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-8(2)3-6-16-10(14)7-9-11(15)13-5-4-12-9/h8-9,12H,3-7H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOFXRBOCHZNSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CC1C(=O)NCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.